molecular formula C16H18N4O2 B2401926 2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396855-97-2

2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

Cat. No.: B2401926
CAS No.: 1396855-97-2
M. Wt: 298.346
InChI Key: TWGCZXAFUDXLCX-UHFFFAOYSA-N
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Description

2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving pyrimidine pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is unique due to its specific combination of a pyrimidine ring, pyrrolidine group, and phenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-phenoxy-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(11-22-13-6-2-1-3-7-13)19-14-10-15(18-12-17-14)20-8-4-5-9-20/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGCZXAFUDXLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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